

Unveiling the PPARα-Dependence of BMS-687453: A Comparative Analysis in Knockout Models

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Compound of Interest		
Compound Name:	BMS-687453	
Cat. No.:	B1667234	Get Quote

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of **BMS-687453**, a potent peroxisome proliferator-activated receptor alpha (PPAR α) agonist. The guide delves into its activity, drawing comparisons with other well-established PPAR α agonists, fenofibrate and GW7647, particularly in the context of PPAR α knockout models.

While direct experimental data on **BMS-687453** in PPARα knockout models is not publicly available, its high potency and selectivity for PPARα strongly suggest its pharmacological effects are mediated through this receptor. This guide synthesizes available preclinical data for **BMS-687453** and compares it with the established PPARα-dependent effects of fenofibrate and GW7647 in wild-type and knockout mice. This comparative approach provides a robust framework for understanding the expected activity profile of **BMS-687453**.

Comparative Efficacy of PPARa Agonists

BMS-687453 has been identified as a potent and selective PPARα agonist with an EC50 of 10 nM for human PPARα, demonstrating approximately 410-fold selectivity over human PPARγ.[1] [2] Its in vivo efficacy has been observed in various animal models, where it has been shown to modulate lipid parameters. The following tables summarize the key in vitro potency and in vivo effects of BMS-687453 in comparison to fenofibrate and GW7647.

Table 1: In Vitro Potency of PPARα Agonists



Compound	Target	EC50 (nM)	Selectivity vs PPARy	Reference
BMS-687453	Human PPARα	10	~410-fold	[1][2]
Fenofibric Acid (active metabolite of Fenofibrate)	Human PPARα	~10,000-30,000	~10-fold	
GW7647	Human PPARα	~1	>1000-fold	_

Table 2: In Vivo Effects of PPARα Agonists on Lipid Metabolism

Compound	Animal Model	Key Effects in Wild-Type	Effects in PPARα Knockout	Reference
BMS-687453	Mouse, Rat, Hamster	Reduces triglycerides and LDL-c, Increases HDL-c	Not reported	
Fenofibrate	Mouse	Reduces triglycerides, VLDL, and total cholesterol	Effects on triglycerides and VLDL are abolished	
GW7647	Mouse	Reduces plasma triglycerides and free fatty acids	Hypolipidemic effects are absent	_

Signaling Pathways and Experimental Workflow

The therapeutic effects of PPARα agonists on lipid metabolism are initiated by their binding to and activation of the PPARα nuclear receptor. This leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and oxidation.



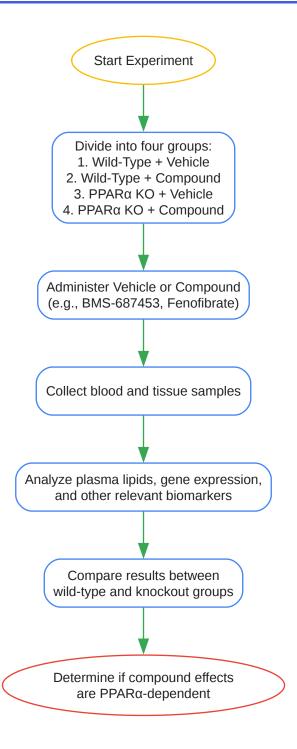


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Caption: PPARa signaling pathway activated by agonists.

A typical experimental workflow to assess the PPAR α -dependent activity of a compound involves comparing its effects in wild-type animals versus their PPAR α knockout counterparts.





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References

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